molecular formula C15H17FINO2 B13173627 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13173627
M. Wt: 389.20 g/mol
InChI Key: BOHIDOWRHRJKBK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenyl ring, as well as a 2-methylpropanoyl group attached to the piperidinone ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of the fluorine and iodine atoms onto the phenyl ring through electrophilic aromatic substitution reactions.

    Acylation: Attachment of the 2-methylpropanoyl group to the piperidinone ring via Friedel-Crafts acylation.

    Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms, as well as the 2-methylpropanoyl group, can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the fluorine atom, which can influence its chemical properties.

    1-(2-Fluoro-4-iodophenyl)-3-(2-ethylpropanoyl)piperidin-2-one: Has a different alkyl group, which can alter its physical and chemical characteristics.

Uniqueness

1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluorine and iodine atoms on the phenyl ring, along with the 2-methylpropanoyl group on the piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17FINO2

Molecular Weight

389.20 g/mol

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H17FINO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(17)8-12(13)16/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

BOHIDOWRHRJKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F

Origin of Product

United States

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